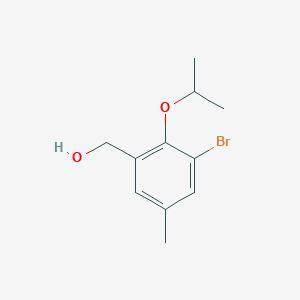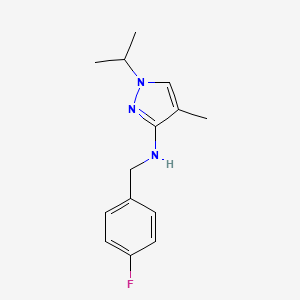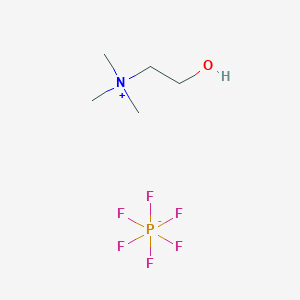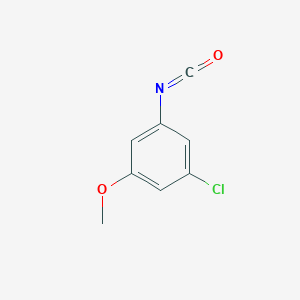
(2,2-Dimethylpropyl)(nitrosomethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is part of the nitrosamine family, which is known for its potential carcinogenic properties . Nitrosamines are typically formed through the reaction of secondary amines with nitrosating agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylpropyl)(nitrosomethyl)amine can be achieved through the nitrosation of secondary amines. One practical method involves using the [NO+·Crown·H(NO3)2-] complex as a source of nitrosonium ions (NO+) under mild and homogeneous conditions . Another method utilizes tert-butyl nitrite (TBN) as a reagent for the controlled synthesis of N-nitrosoamides from N-alkyl amides .
Industrial Production Methods: Industrial production of nitrosamines, including this compound, often involves the use of commercially available and inexpensive catalysts and oxidants. The process typically includes the nitrosation of secondary amines using nitromethane and TBHP as the oxidant .
Chemical Reactions Analysis
Types of Reactions: (2,2-Dimethylpropyl)(nitrosomethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert nitrosamines to amines.
Substitution: Nitrosamines can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include TBHP and other peroxides.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can participate in substitution reactions.
Major Products: The major products formed from these reactions include amines, nitroso compounds, and substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
(2,2-Dimethylpropyl)(nitrosomethyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Nitrosamines are studied for their biological effects, including their role in carcinogenesis.
Industry: Nitrosamines are used in the production of rubber, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,2-Dimethylpropyl)(nitrosomethyl)amine involves its bioactivation and interaction with molecular targets. Nitrosamines are metabolized by enzymes such as CYP2E1, leading to the formation of reactive intermediates that can cause DNA damage and contribute to carcinogenesis . The primary pathway involves the formation of hydroxymethylnitrosamine, which degrades into formaldehyde and other reactive species .
Comparison with Similar Compounds
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosomorpholine (NMOR)
- N-nitrosopyrrolidine (NPYR)
Comparison: (2,2-Dimethylpropyl)(nitrosomethyl)amine is unique due to its specific molecular structure, which influences its reactivity and biological effects. Compared to other nitrosamines, it may exhibit different carcinogenic potentials and metabolic pathways .
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
2,2-dimethyl-N-(nitrosomethyl)propan-1-amine |
InChI |
InChI=1S/C6H14N2O/c1-6(2,3)4-7-5-8-9/h7H,4-5H2,1-3H3 |
InChI Key |
OHSDMUPTZOJQLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNCN=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Boronic acid, b-[3-[(cyclopentylcarbonyl)amino]phenyl]-](/img/structure/B11745133.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11745134.png)
![[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745139.png)

![1-Fluoro-6,7,8,9,10,11,12,13-octahydrocyclodeca[b]quinolin-14-amine](/img/structure/B11745154.png)
![{4-[(Phenylformamido)methyl]phenyl}boronic acid](/img/structure/B11745159.png)



![2-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol](/img/structure/B11745192.png)

![[(3,5-difluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745195.png)
amine](/img/structure/B11745201.png)

